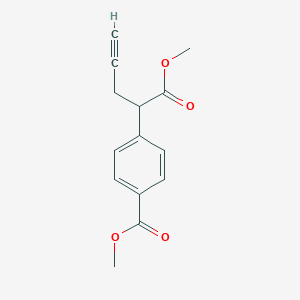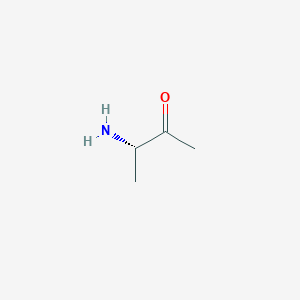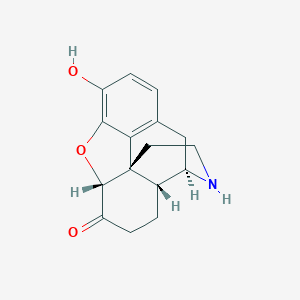![molecular formula C13H24BrNO4 B170175 (R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester CAS No. 123004-74-0](/img/structure/B170175.png)
(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a tert-butyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and inhibitors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: It is employed in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
It’s worth noting that the compound contains atert-butyloxycarbonyl (Boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during the synthesis process . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, where it protects amines from unwanted reactions . This suggests that the compound could potentially influence peptide synthesis pathways.
Pharmacokinetics
The boc group’s properties suggest that the compound’s bioavailability could be influenced by factors such as the presence of strong acids, which can remove the boc group .
Result of Action
The use of the boc group in peptide synthesis suggests that the compound could potentially influence the structure and function of peptides .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of strong acids can lead to the removal of the Boc group . Additionally, the compound’s efficacy in peptide synthesis could be influenced by factors such as temperature and the presence of other reactants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Bromination: The protected amino acid is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. This introduces the bromine atom at the desired position.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA). The tert-butyl ester group can be hydrolyzed under basic conditions using sodium hydroxide.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Triethylamine: Used as a base in protection reactions.
Dicyclohexylcarbodiimide (DCC): Used as a dehydrating agent in esterification reactions.
Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.
Sodium hydroxide (NaOH): Used for hydrolysis of the tert-butyl ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Hydrolyzed Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid: Lacks the tert-butyl ester group.
®-4-Bromo-2-amino butanoic acid tert-butyl ester: Lacks the Boc protecting group.
®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid methyl ester: Contains a methyl ester group instead of a tert-butyl ester group.
Uniqueness
®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester is unique due to the presence of both the Boc protecting group and the tert-butyl ester group. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
tert-butyl (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHXNHVFTFWYDP-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCBr)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)





![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)






